1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one
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Overview
Description
1,5,6-Trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by their fused ring structure, which includes both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the desired pyrazolopyrazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolopyrazine core .
Scientific Research Applications
1,5,6-Trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved can include inhibition of signal transduction pathways, enzyme activity, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrrolopyrazines: These compounds have a pyrrole ring fused with a pyrazine ring, offering different chemical properties and biological activities.
Uniqueness
1,5,6-Trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(6R,7S)-6,7-dimethyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3-5H,1-2H3,(H,9,10,12,13)/t4-,5+/m1/s1 |
InChI Key |
MGUALGVHVKYPGG-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C2C(=N1)C(=O)NC=N2)C |
Canonical SMILES |
CC1C(N=C2C(=N1)C(=O)NC=N2)C |
Origin of Product |
United States |
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